Biotin-PEG4-SS-NH-PEG3-oxyamine HCl Salt: A Comprehensive Technical Guide for Chemoselective Proteomics and Bioconjugation
Biotin-PEG4-SS-NH-PEG3-oxyamine HCl Salt: A Comprehensive Technical Guide for Chemoselective Proteomics and Bioconjugation
Executive Summary
In the rapidly evolving fields of chemical proteomics and targeted drug development, the ability to selectively isolate, enrich, and analyze specific biomolecules from complex cellular lysates is paramount. Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt is a highly specialized, cleavable bioconjugation reagent engineered to solve the inherent limitations of traditional affinity chromatography. By integrating a chemoselective oxyamine warhead, hydrophilic polyethylene glycol (PEG) spacers, and a redox-sensitive disulfide linker, this molecule provides a self-validating system for the bioorthogonal labeling and traceless recovery of aldehyde-bearing biomolecules.
This whitepaper provides an in-depth mechanistic analysis of the reagent, detailing the chemical causality behind its structural design, and outlines field-proven protocols for its application in advanced surfaceome mapping and glycoprotein enrichment.
Molecular Architecture & Physicochemical Properties
The efficacy of Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt lies in its modular architecture. Each functional group is deliberately selected to optimize reaction kinetics, maintain physiological stability, and enable mild recovery of the target analyte[4].
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The Biotin Moiety (Affinity Capture): Exploits the femtomolar affinity ( Kd∼10−15 M) of the biotin-streptavidin interaction, ensuring robust capture of low-abundance targets from highly complex matrices.
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PEG4 and PEG3 Spacers (Solubility & Flexibility): The incorporation of hydrophilic PEG chains prevents the aggregation of the hydrophobic biotin group, enhances aqueous solubility, and provides spatial flexibility. This reduces steric hindrance during both the initial oxime ligation and the subsequent streptavidin binding phases.
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Disulfide (SS) Linker (Controlled Release): Traditional elution of biotinylated proteins requires harsh, denaturing conditions (e.g., boiling in SDS) that co-elute natively biotinylated background proteins. The internal disulfide bond serves as a bio-reversible cleavage site, allowing for the selective release of the target protein under mild reducing conditions.
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Oxyamine/Aminooxy Group (Chemoselective Warhead): Reacts specifically with aldehydes and ketones to form a stable oxime bond. This is highly advantageous for targeting oxidized glycoproteins or metabolically engineered cell-surface sugars.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt |
| CAS Number | 1839574-54-7 (free base) |
| Molecular Formula | C34H65ClN6O12S3 |
| Molecular Weight | 881.55 g/mol |
| Reactive Group | Oxyamine (Aminooxy, -O-NH2) |
| Cleavage Mechanism | Thiol-disulfide exchange / Reduction |
| Solubility | Water, DMSO, DMF |
| Storage Conditions | -20°C, dry and dark |
Reaction Chemistry & Mechanistic Causality
The deployment of this reagent relies on two distinct chemical events: the forward chemoselective ligation (tagging) and the reverse reductive cleavage (elution). Understanding the kinetics of these reactions is critical for optimizing proteomic workflows.
Aniline-Catalyzed Oxime Ligation
The reaction between an oxyamine and an aldehyde to form an oxime is thermodynamically favorable but kinetically slow at physiological pH (pH 7.0). To overcome this, aniline catalysis is employed [1].
Causality of the Catalyst: Aniline acts as a nucleophilic catalyst by first reacting with the target aldehyde to form a protonated Schiff base (imine) intermediate. This intermediate is significantly more electrophilic than the parent carbonyl. The oxyamine group of the PEG linker rapidly attacks this intermediate, displacing the aniline and forming the highly stable oxime bond. This catalytic cycle accelerates the reaction rate by 10- to 100-fold, allowing researchers to use low micromolar concentrations of the biotin probe on living cells without inducing cytotoxicity [2].
Disulfide Cleavage via TCEP
Following affinity enrichment on streptavidin beads, the target must be eluted for downstream Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Rather than disrupting the biotin-streptavidin complex, the internal disulfide bond is reduced.
Causality of the Reductant: While Dithiothreitol (DTT) is a common reducing agent, Tris(2-carboxyethyl)phosphine (TCEP) is the gold standard for this workflow [3]. TCEP is odorless, resistant to air oxidation, and irreversibly reduces disulfides. More importantly, because TCEP is a phosphine and lacks free thiol groups, it does not interfere with downstream cysteine alkylation steps (e.g., using iodoacetamide) required for bottom-up proteomics.
Fig 1: Aniline-catalyzed oxime ligation and TCEP-mediated cleavage mechanism.
Experimental Protocol: Cell-Surface Glycoprotein Enrichment
The following protocol outlines a self-validating system for mapping the surfaceome of living cells. By utilizing mild oxidation followed by aniline-catalyzed ligation, cell viability is maintained, ensuring that only true surface proteins are labeled, preventing the contamination of intracellular glycoproteins.
Step 1: Mild Periodate Oxidation
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Wash living cells ( 1×107 cells) three times with ice-cold PBS (pH 7.4) to remove serum glycoproteins.
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Resuspend cells in PBS containing 1 mM Sodium Metaperiodate (NaIO₄) .
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Incubate in the dark at 4°C for 30 minutes.
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Causality: The low temperature and low concentration of NaIO₄ strictly limit oxidation to the vicinal diols of terminal sialic acids, generating reactive aldehydes without cleaving the underlying glycan structures [2].
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Quench the reaction by adding glycerol to a final concentration of 1 mM, then wash cells thoroughly with PBS.
Step 2: Chemoselective Ligation
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Resuspend the oxidized cells in PBS (pH 6.7) containing 250 µM Biotin-PEG4-SS-NH-PEG3-oxyamine and 10 mM Aniline .
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Incubate at 4°C for 60-90 minutes.
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Causality: A slightly acidic pH (6.7) optimizes the protonation state for the aniline catalyst, driving rapid oxime bond formation while preventing the internalization of the probe by the living cells.
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Step 3: Cell Lysis and Affinity Capture
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Lyse the cells using a standard RIPA buffer supplemented with protease inhibitors.
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Centrifuge at 14,000 × g for 15 minutes to clear cellular debris.
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Incubate the clarified lysate with pre-washed Streptavidin Agarose beads for 2 hours at room temperature.
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Wash the beads extensively (e.g., 1% SDS in PBS, followed by high-salt PBS, and finally pure PBS) to remove non-specifically bound proteins.
Step 4: TCEP-Mediated Elution
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Resuspend the washed beads in 50 mM Ammonium Bicarbonate (pH 8.0) containing 10 mM TCEP .
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Incubate at 37°C for 60 minutes with gentle agitation.
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Causality: TCEP quantitatively reduces the internal disulfide bond of the linker. The target glycoproteins are released into the supernatant carrying a residual PEG3-oxyamine mass tag, while the biotin moiety remains irreversibly bound to the streptavidin matrix [3].
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Collect the supernatant for downstream tryptic digestion and LC-MS/MS analysis.
Fig 2: Step-by-step workflow for cell-surface glycoprotein enrichment and MS analysis.
Applications in Drug Development
The unique chemical properties of Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt make it an indispensable tool in modern biopharmaceutical research:
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Target Discovery for ADCs and CAR-T Cells: By selectively tagging and enriching surface glycoproteins, researchers can identify novel, tumor-specific antigens that are actively presented on the plasma membrane of cancer cells, providing validated targets for Antibody-Drug Conjugates (ADCs) and chimeric antigen receptor (CAR) T-cell therapies.
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Linker-Payload Modeling: The disulfide cleavage mechanism mimics the intracellular reductive environment (e.g., high glutathione concentrations in the cytosol). Researchers use this reagent to model the release kinetics of disulfide-linked payloads in ADC development.
References
- Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. NIH.
- High-efficiency labeling of sialylated glycoproteins on living cells. SciSpace.
- Application Notes and Protocols for Tris(2-cyanoethyl)phosphine (TCEP) in Proteomics Workflows for Disulfide Reduction. Benchchem.
- Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt | 1839574-54-7. MedKoo Biosciences.
